molecular formula C15H13NO2 B12607472 4-(Indolin-5-yl)benzoic acid CAS No. 889953-90-6

4-(Indolin-5-yl)benzoic acid

Cat. No.: B12607472
CAS No.: 889953-90-6
M. Wt: 239.27 g/mol
InChI Key: HJARSOLINSDYDO-UHFFFAOYSA-N
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Description

4-(Indolin-5-yl)benzoic acid is a chemical compound that features an indole moiety fused to a benzoic acid structure. The indole nucleus is a significant heterocyclic system found in various natural products and synthetic compounds with diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indolin-5-yl)benzoic acid typically involves the formation of the indole ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the benzoic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Indolin-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Indolin-5-yl)benzoic acid is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression by binding to their active sites . The benzoic acid group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-(Indolin-5-yl)benzoic acid is unique due to its combined indole and benzoic acid structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

889953-90-6

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4-(2,3-dihydro-1H-indol-5-yl)benzoic acid

InChI

InChI=1S/C15H13NO2/c17-15(18)11-3-1-10(2-4-11)12-5-6-14-13(9-12)7-8-16-14/h1-6,9,16H,7-8H2,(H,17,18)

InChI Key

HJARSOLINSDYDO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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